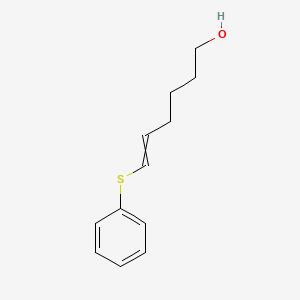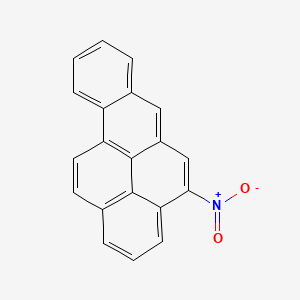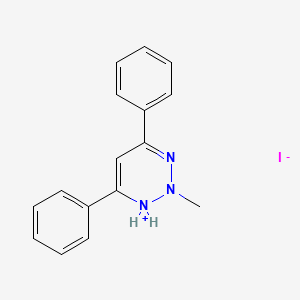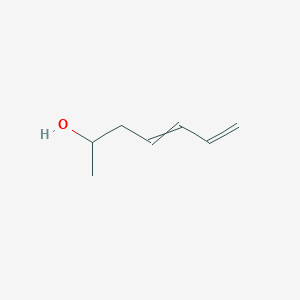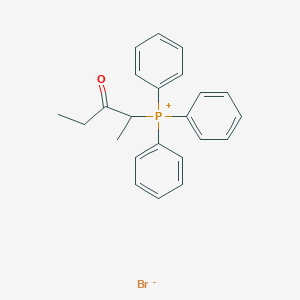
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound consists of a triphenylphosphonium group attached to a 3-oxopentan-2-yl moiety, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+R-Br→Ph3P-R+Br−
In this case, the alkyl halide used is 3-bromopentan-2-one, which reacts with triphenylphosphine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its alkyl derivatives.
Substitution: Various substituted triphenylphosphonium salts.
科学的研究の応用
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This property makes it useful in studies related to mitochondrial function and dysfunction. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
Comparison: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. For example, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group, making it more hydrophilic and suitable for different types of reactions and applications. The presence of the 3-oxopentan-2-yl group in this compound provides unique opportunities for further functionalization and use in specialized research areas.
特性
CAS番号 |
111114-34-2 |
|---|---|
分子式 |
C23H24BrOP |
分子量 |
427.3 g/mol |
IUPAC名 |
3-oxopentan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-3-23(24)19(2)25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XNDNMRGCVGRVPH-UHFFFAOYSA-M |
正規SMILES |
CCC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


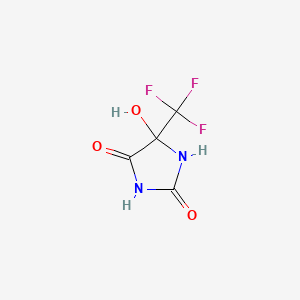
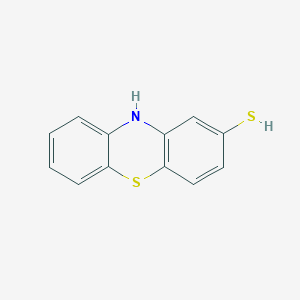
-](/img/structure/B14334052.png)
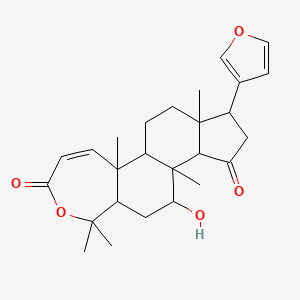
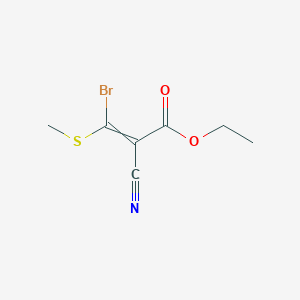
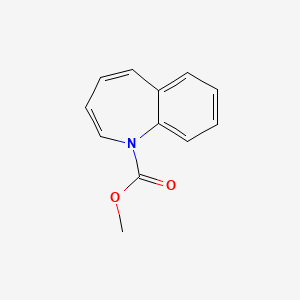
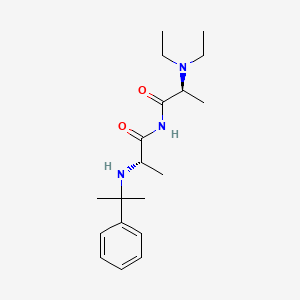
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
